molecular formula C28H27NO4S B281523 N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Katalognummer B281523
Molekulargewicht: 473.6 g/mol
InChI-Schlüssel: HYPUHPFKMUFBAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide, also known as TDP-43 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TDP-43 is a protein that plays a crucial role in the regulation of RNA processing and protein synthesis. However, abnormal accumulation of TDP-43 has been linked to several neurodegenerative diseases, including Alzheimer's and ALS. Therefore, the development of TDP-43 inhibitors has been a subject of intense research in recent years.

Wirkmechanismus

The mechanism of action of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves the inhibition of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregation. N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregation is a hallmark of several neurodegenerative diseases and is believed to play a crucial role in disease progression. N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide binds to N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide and prevents its aggregation, thus reducing the formation of toxic N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregates.
Biochemical and Physiological Effects:
N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been shown to have several biochemical and physiological effects. In animal models of neurodegenerative diseases, this compound has been shown to improve neuronal survival and function. It has also been shown to reduce the formation of toxic N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregates and improve cognitive function. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is its potential therapeutic applications in neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and can be easily scaled up for larger production. However, one of the limitations of this compound is its potential toxicity, which needs to be thoroughly investigated before it can be used in clinical settings.

Zukünftige Richtungen

There are several future directions for research on N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential toxicity of this compound and the development of safer analogs. Furthermore, the potential therapeutic applications of this compound in other neurodegenerative diseases need to be explored. Finally, the mechanism of action of this compound needs to be fully understood to develop more effective N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide inhibitors.

Synthesemethoden

The synthesis of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been described in several research articles. One such method involves the reaction of 4-isopropylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine to obtain the intermediate product. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the final product. The synthesis of this compound is relatively simple and can be easily scaled up for larger production.

Wissenschaftliche Forschungsanwendungen

N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Several research studies have shown that this compound is a potent inhibitor of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregation and can prevent the formation of toxic N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregates. In addition, it has been shown to improve neuronal survival and function in animal models of ALS and Alzheimer's disease.

Eigenschaften

Molekularformel

C28H27NO4S

Molekulargewicht

473.6 g/mol

IUPAC-Name

N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C28H27NO4S/c1-19(2)20-12-15-23(16-13-20)34(31,32)29(28(30)21-8-4-3-5-9-21)22-14-17-27-25(18-22)24-10-6-7-11-26(24)33-27/h3-5,8-9,12-19H,6-7,10-11H2,1-2H3

InChI-Schlüssel

HYPUHPFKMUFBAK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Kanonische SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.